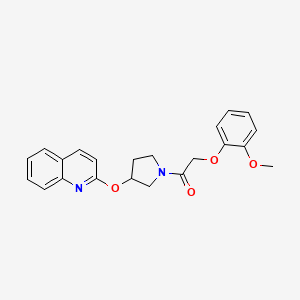
2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as MPQPE, is a chemical compound that has gained significant attention in the scientific community. It is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its potential applications in various fields, including medicinal chemistry and neuroscience.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, known for their nitrogenous bicyclic heterocyclic structure, have been widely used as anticorrosive materials. These compounds show effective corrosion inhibition due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding, which is attributed to their high electron density. This makes them suitable for protecting metallic materials in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Applications in Organic Synthesis
Enaminoketones, resembling part of the compound's structure, are pivotal intermediates in the synthesis of heterocycles and natural products. Their versatility in synthetic chemistry allows for the construction of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives, showcasing the compound's potential utility in synthesizing biologically active molecules or materials for pharmaceutical applications (Negri, Kascheres, & Kascheres, 2004).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, part of the compound's structure, have been studied for their atmospheric reactivity, particularly in the context of biomass burning. Their degradation pathways in the atmosphere and their potential to form secondary organic aerosols (SOA) have implications for environmental science, air quality, and climate change research (Liu, Chen, & Chen, 2022).
Bioavailability and Biological Activities of Polyphenols
The presence of methoxyphenols suggests potential biological activities, as polyphenols are known for their role in preventing degenerative diseases. The bioavailability and metabolic transformation of such compounds are critical in determining their effectiveness in health applications, including antioxidant, anti-inflammatory, and anticancer activities (Manach, Williamson, Morand, Scalbert, & Rémésy, 2005).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, structurally related to the compound , have applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), highlighting potential applications in electronics and display technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-8-4-5-9-20(19)27-15-22(25)24-13-12-17(14-24)28-21-11-10-16-6-2-3-7-18(16)23-21/h2-11,17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXRUGBWWURNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781940.png)
![4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide](/img/structure/B2781941.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2781942.png)
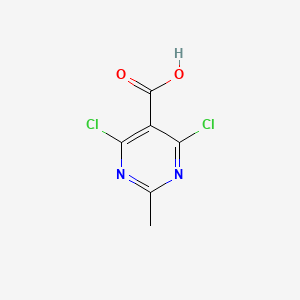

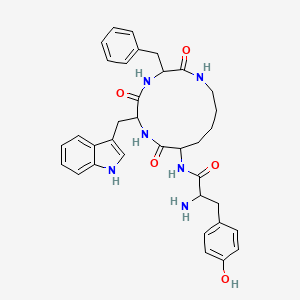
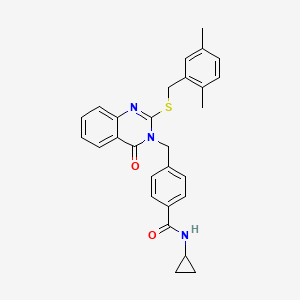
![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)
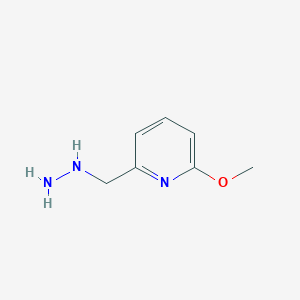
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid](/img/structure/B2781952.png)
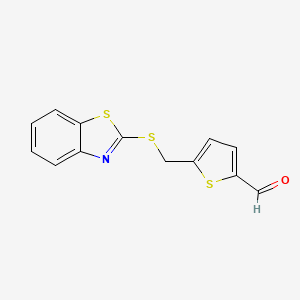
![2-(benzofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2781957.png)

